molecular formula C8H14O2 B13633384 {3-Oxabicyclo[3.2.1]octan-2-yl}methanol

{3-Oxabicyclo[3.2.1]octan-2-yl}methanol

Cat. No.: B13633384
M. Wt: 142.20 g/mol
InChI Key: PBWBHMZFUHDSPT-UHFFFAOYSA-N
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Description

{3-Oxabicyclo[321]octan-2-yl}methanol is a bicyclic compound featuring an oxygen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Oxabicyclo[3.2.1]octan-2-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with chloral in the presence of aluminum chloride (AlCl3) to form the oxabicyclo[3.2.1]octane structure . Another approach includes the use of titanium tetrachloride (TiCl4) to mediate the reaction between 3-alkoxycyclobutanone and allylic silylethers .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the synthetic routes mentioned above would be a key consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

{3-Oxabicyclo[3.2.1]octan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

{3-Oxabicyclo[3.2.1]octan-2-yl}methanol has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which {3-Oxabicyclo[3.2.1]octan-2-yl}methanol exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-Oxabicyclo[3.2.1]octan-2-yl}methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-oxabicyclo[3.2.1]octan-2-ylmethanol

InChI

InChI=1S/C8H14O2/c9-4-8-7-2-1-6(3-7)5-10-8/h6-9H,1-5H2

InChI Key

PBWBHMZFUHDSPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1COC2CO

Origin of Product

United States

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